molecular formula C10H16O4 B13320032 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione

2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione

Cat. No.: B13320032
M. Wt: 200.23 g/mol
InChI Key: DMYNDXHEVROFII-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione is a chemical compound for research and development purposes. Researchers can utilize this compound as a building block or intermediate in organic synthesis, particularly in exploring novel heterocyclic systems or pharmaceutical candidates. The 1,3-dicarbonyl moiety is a versatile functional group known to participate in various reactions, including cyclizations and condensations. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications. Please consult the product's Certificate of Analysis for specific data and handle all materials according to appropriate laboratory safety protocols.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-(dimethoxymethyl)-5-methylcyclohexane-1,3-dione

InChI

InChI=1S/C10H16O4/c1-6-4-7(11)9(8(12)5-6)10(13-2)14-3/h6,9-10H,4-5H2,1-3H3

InChI Key

DMYNDXHEVROFII-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)C1)C(OC)OC

Origin of Product

United States

Preparation Methods

Direct Alkylation of 5-Methylcyclohexane-1,3-dione

One of the most straightforward methods involves the alkylation of 5-methylcyclohexane-1,3-dione (CAS: 4341-24-6) with a suitable chloromethyl or related precursor to introduce the dimethoxymethyl group.

Key steps:

  • Preparation of the electrophilic reagent:
    The dimethoxymethyl group can be introduced via chloromethyl methyl ether (CMME) or dimethoxymethyl chloride, which are electrophiles capable of reacting with enolizable positions on the diketone.

  • Base-mediated enolate formation:
    Strong bases such as sodium hydride (NaH), potassium tert-butoxide, or sodium metal in an aprotic solvent (e.g., DMF, DMSO) are used to generate the enolate ion from 5-methylcyclohexane-1,3-dione.

  • Alkylation reaction:
    The enolate reacts with the electrophile, attaching the dimethoxymethyl group at the desired position.

Reaction conditions:

Parameter Details
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Base Sodium hydride (NaH) or potassium tert-butoxide
Temperature 0°C to room temperature to control side reactions
Duration 4-12 hours depending on reactivity

Reaction scheme:

5-Methylcyclohexane-1,3-dione + Dimethoxymethyl chloride → this compound

Multi-step Synthesis via Intermediate Formation

Alternatively, a multi-step approach involves:

  • Step 1: Synthesis of 2-(Chloromethyl)-5-methylcyclohexane-1,3-dione
    Using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or under acidic conditions.

  • Step 2: Conversion of chloromethyl to dimethoxymethyl group
    Reacting the chloromethyl intermediate with methanol in the presence of acid catalysts (e.g., p-toluenesulfonic acid) to form the dimethoxymethyl group.

Reaction conditions:

Step Conditions
Chloromethylation CMME, ZnCl₂, reflux in dichloromethane (DCM)
Methoxymethylation Methanol, acid catalyst, reflux

Use of Formaldehyde Derivatives

Another method employs formaldehyde or paraformaldehyde derivatives as the source of the methylene group, which can be transformed into the dimethoxymethyl group via reaction with methanol under acidic conditions.

Summary of Reaction Conditions and Yields

Method Reagents Solvent Catalyst Temperature Yield References
Direct alkylation 5-Methylcyclohexane-1,3-dione + Dimethoxymethyl chloride DMF/DMSO NaH or t-BuOK 0°C to RT ~70-85% ,
Multi-step chloromethylation 5-Methylcyclohexane-1,3-dione + CMME DCM ZnCl₂ Reflux 60-75%
Formaldehyde route 5-Methylcyclohexane-1,3-dione + Formaldehyde Methanol Acid catalyst Reflux 50-70%

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions or metabolic pathways.

    Industry: It can be used in the production of specialty chemicals or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Cyclohexane-1,3-dione Derivatives

Physicochemical Properties

The dimethoxymethyl group increases molecular weight and hydrophobicity compared to the parent compound (5-methylcyclohexane-1,3-dione, MW = 126.16 g/mol). For example:

  • 5-Methylcyclohexane-1,3-dione : Melting point = 126–130°C; LogP ≈ 1.2 (estimated) .
  • Compound 5c : Higher hydrophobicity due to bulky bromophenyl and diphenylpropyl groups; MW = 515.43 g/mol .
  • 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione : Estimated MW ≈ 224.23 g/mol; LogP ≈ 1.8 (predicted).
Table 2: Bioactivity of Selected Derivatives
Compound Name Bioactivity Key Findings Reference
Compound 5c Anticancer (Breast cancer) High binding affinity (-9.8 kcal/mol) against protein 2ZOQ; in vitro IC₅₀ = 12 µM
Enaminones (e.g., KRS-5Me-4-OCF₃) Anticonvulsant Effective in maximal electroshock seizure models
2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione Undisclosed Structural analog; potential bioactivity inferred from bromine’s electrophilic nature
5-Methylcyclohexane-1,3-dione Precursor for lactones Converted to γ,δ-unsaturated acids with insect deterrent properties (ID = 0.7)

The dimethoxymethyl group in the target compound may enhance membrane permeability due to increased hydrophobicity, though specific activity data is lacking.

Mechanistic and Functional Insights

  • Hydrophobic Interactions : Bulky substituents (e.g., in Compound 5c) enhance binding to hydrophobic pockets in target proteins .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine in Compound 5c) improve binding affinity via dipole interactions .
  • Stereochemical Influence : 3D conformation (e.g., chair vs. boat) affects activity; derivatives with planar substituents show better docking scores .

Biological Activity

2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione is a compound belonging to the class of cyclohexane-1,3-diones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

CxHyOz\text{C}_x\text{H}_y\text{O}_z

This compound features a cyclohexane ring with two methoxy groups and a methyl group attached to the dione functional group. The presence of these substituents significantly influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents. A study focusing on a library of cyclohexane-1,3-dione compounds demonstrated their inhibitory effects on non-small cell lung cancer (NSCLC) cell lines (H460 and A549). The lead compounds showed promising cytotoxicity with half-maximal inhibitory concentrations (IC50) in the nanomolar range .

Table 1: Cytotoxicity of Cyclohexane-1,3-Dione Derivatives Against NSCLC Cell Lines

Compound IDIC50 (µM)Cell Line
6d0.25H460
4b0.18A549
16b0.30HT29

The study utilized quantitative structure-activity relationship (QSAR) modeling to predict the biological activity based on molecular descriptors, revealing that structural modifications could enhance anticancer properties .

The mechanism by which these compounds exert their anticancer effects involves inhibition of receptor tyrosine kinases (RTKs), such as c-Met and EGFR. These RTKs are critical in regulating cell proliferation and survival pathways. The binding affinity was assessed using molecular dynamics simulations, confirming that specific structural features are essential for effective binding to the target proteins .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications to the cyclohexane ring and substituents significantly affect biological activity. For instance:

  • Aliphatic Side Chains: Compounds with longer aliphatic chains exhibited increased potency.
  • Functional Groups: The presence of electron-withdrawing groups enhanced inhibitory activity against HPPD (p-hydroxyphenylpyruvate dioxygenase), a key enzyme in plant metabolism .

Figure 1: Key Structural Features Influencing Activity

Key Structural Features

Case Studies

Several case studies have documented the efficacy of cyclohexane-1,3-dione derivatives in various biological assays:

  • Case Study 1: A derivative exhibited significant inhibition of growth in gastric carcinoma cell lines (MKN-45), with an IC50 value lower than that of conventional chemotherapeutics.
  • Case Study 2: In vitro assays demonstrated that certain derivatives could induce apoptosis in glioma cells (U87MG), suggesting a mechanism involving programmed cell death pathways.

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